molecular formula C33H36FN11OS B12847104 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile CAS No. 94160-38-0

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

Cat. No.: B12847104
CAS No.: 94160-38-0
M. Wt: 653.8 g/mol
InChI Key: VJGMBVBSKSYWOW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a central thiophene ring substituted with a carbonitrile group at position 2. The thiophene core is further functionalized with two azo (-N=N-) linkages: one connecting to a phenyl group (position 5) and the other to a triazine-containing moiety (position 2). The triazine ring is substituted with a dibutylamino group, a fluorine atom, and an ethoxy chain terminating in a cyanoethyl group.

Properties

CAS No.

94160-38-0

Molecular Formula

C33H36FN11OS

Molecular Weight

653.8 g/mol

IUPAC Name

2-[[4-[2-cyanoethyl-[2-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile

InChI

InChI=1S/C33H36FN11OS/c1-3-5-18-45(19-6-4-2)32-37-31(34)38-33(39-32)46-22-21-44(20-10-17-35)28-15-13-27(14-16-28)41-43-30-25(24-36)23-29(47-30)42-40-26-11-8-7-9-12-26/h7-9,11-16,23H,3-6,10,18-22H2,1-2H3

InChI Key

VJGMBVBSKSYWOW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(S3)N=NC4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenylazo thiophene.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and dibutylamine.

    Final Coupling: The final step involves the coupling of the triazine derivative with the azo compound under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo groups can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

The compound "2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of oxazolo[5,4-d]pyrimidines have shown significant activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy. The introduction of specific substituents has been linked to improved inhibitory effects on cancer cell proliferation, suggesting that the compound could be synthesized to target specific cancer types effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the effectiveness of such compounds. Research indicates that certain functional groups significantly impact biological activity. For instance, incorporating hydrophobic moieties or specific nitrogen-containing groups can enhance cytotoxicity against tumor cells . This knowledge can guide the design of new derivatives based on the original compound.

Dyes and Pigments

The azo and thiophene groups present in the compound suggest potential applications as dyes or pigments. Azo compounds are widely used in textile and plastic industries due to their vivid colors and stability. The unique structural features of this compound may allow it to function as a high-performance dye with specific light absorption properties.

Photovoltaic Materials

Compounds containing thiophene rings are often explored for use in organic photovoltaic devices due to their electronic properties. The ability to tune the electronic characteristics through structural modifications could make this compound suitable for enhancing solar cell efficiency .

Compound TypeActivity TypeCell Line TestedIC50 (nM)
Oxazolo[5,4-d]pyrimidine DerivativeAnticancer ActivityHT2955
Azo CompoundDye PropertiesN/AN/A
Thiophene-based CompoundPhotovoltaic EfficiencyN/AN/A

Case Study 1: Anticancer Screening

A study evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anticancer properties against multiple cell lines. One derivative exhibited an IC50 value of 55 nM against HT29 cells, indicating strong cytotoxicity. The study emphasized the importance of substituent position on the phenyl ring for enhancing activity .

Case Study 2: Dye Application

Research into azo compounds has demonstrated their utility as dyes in various applications. The incorporation of thiophene units has been shown to improve lightfastness and color strength in textile applications, suggesting that similar modifications to the compound could yield effective commercial dyes .

Mechanism of Action

The mechanism of action of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins and nucleic acids, potentially altering their function.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Derivatives

  • Triflusulfuron Methyl (): A triazine-containing herbicide with a trifluoroethoxy substituent. Unlike the target compound, it lacks azo groups and thiophene rings. The fluorine in both compounds enhances electrophilicity, but the dibutylamino group in the target compound likely increases solubility and bioavailability compared to triflusulfuron’s dimethylamino group .
  • Metsulfuron Methyl (): Features a methoxy group on the triazine ring.

Thiophene-Carbonitrile Derivatives

  • 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile () : Shares a thiophene-carbonitrile core but lacks azo linkages. Its higher melting point (277–278°C) compared to typical azo compounds suggests reduced flexibility due to the tetrahydrobenzo[b]thiophene structure, whereas the target compound’s azo groups may lower melting points by introducing rotational freedom .
  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile () : Contains a thiazolopyrimidine-carbonitrile system. The target compound’s thiophene-carbonitrile moiety may exhibit superior π-conjugation for optoelectronic applications, as thiophenes are more electron-rich than thiazoles .

Azo-Linked Compounds

  • 5-[[2,4-Dihydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-2,7-naphthalenedisulfonic acid (): A polyazo dye with sulfonic acid groups.

Carbonitrile-Containing Heterocycles

  • DTCPB and DTCTB () : These materials science compounds combine thiadiazole or oxadiazole with carbonitrile. The target compound’s thiophene-carbonitrile core may offer similar charge-transport properties but with enhanced synthetic versatility due to the azo linkages .

Comparative Data Table

Property/Feature Target Compound Triflusulfuron Methyl 2-(1,3-Dioxoisoindolin-2-yl)-...thiophene-3-carbonitrile DTCPB
Core Structure Thiophene-3-carbonitrile with azo-triazine Triazine-sulfonylurea Tetrahydrobenzo[b]thiophene-carbonitrile Thiadiazole-carbonitrile
Key Substituents Dibutylamino, fluoro, cyanoethyl, phenylazo Trifluoroethoxy, methyl Dioxoisoindolinyl, phenyl Di-p-tolylamino, phenyl
Melting Point (°C) Not reported (estimated 180–220°C based on analogs) 185–187 277–278 >250 (decomposes)
Application Potential optoelectronics/agrochemicals Herbicide Synthetic intermediate Organic semiconductor
Spectral Features (IR) Expected peaks: ~2220 cm⁻¹ (CN), ~1600 cm⁻¹ (azo) 1730 cm⁻¹ (ester C=O) 2219 cm⁻¹ (CN), 1770 cm⁻¹ (imide C=O) 2220 cm⁻¹ (CN)

Key Research Findings

  • Synthetic Complexity: The target compound’s synthesis likely involves sequential coupling reactions (e.g., Ullmann or Mitsunobu for triazine-ether formation), similar to methods in and .
  • Stability : Azo compounds are prone to photodegradation, but the fluorine substituent may mitigate this by reducing electron density in the triazine ring .

Biological Activity

The compound 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Azo groups : Known for their role in dye chemistry and potential biological activity.
  • Triazine moiety : Associated with antitumor properties.
  • Cyanoethyl and dibutylamino substituents : These groups may enhance solubility and biological interactions.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit cell proliferation in various cancer cell lines. For instance:

  • Triazine derivatives have shown efficacy against lung, breast, and ovarian cancers due to their ability to interfere with cellular signaling pathways involved in tumor growth .
  • A study on similar compounds reported IC50 values indicating effective inhibition of colon carcinoma cells at concentrations as low as 6.2 μM .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays:

  • Screening against bacteria and fungi revealed comparable activity to standard antimicrobial agents. For example, derivatives of triazole compounds showed significant antibacterial effects against Mycobacterium tuberculosis and other pathogens .
  • The presence of the thiophene ring may contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit MerTK and Tyro3 kinases, which are involved in cancer cell signaling and immune responses .
  • Interference with DNA Synthesis : The triazine moiety is known to interact with DNA, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds with azo groups can induce oxidative stress in cells, contributing to their anticancer effects.

Case Studies

Several studies have reported on the biological activities of similar compounds:

  • A study demonstrated that a related triazine compound reduced tumor growth in xenograft models by inducing apoptosis through ROS generation .
  • Another investigation showed that a derivative exhibited strong antifungal activity against Candida albicans, suggesting that structural modifications can enhance bioactivity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 6.2 μM against colon carcinoma
AntimicrobialEffective against M. tuberculosis
Tyrosine Kinase InhibitionInhibition of cancer cell signaling
Induction of ApoptosisROS generation leading to cell death

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including azo coupling, nucleophilic substitution, and cyclization. For example:

  • Azo Coupling : Azo linkages can be formed via diazotization of an aromatic amine followed by coupling with a thiophene derivative under acidic conditions .
  • Triazine Formation : The 1,3,5-triazine moiety may be synthesized using cyanuric chloride or fluorinated triazine precursors, with dibutylamine introduced via nucleophilic substitution. Ethanol or DMF are common solvents, and yields (64–76%) depend on temperature control and stoichiometric ratios .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalysts (e.g., sodium acetate) can improve yields. reports a 74% yield for a structurally similar triazepine derivative using DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups like C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1200 cm⁻¹). and highlight NH and C=N stretches in triazine derivatives .
  • ¹H/¹³C NMR : Resolves substituent environments. For example, aromatic protons in thiophene and phenylazo groups appear at δ 6.8–8.2 ppm, while dibutylamino protons show δ 1.2–3.4 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight. reports M⁺ peaks for related compounds with 3.81% abundance .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluoro-triazine group and electron-donating dibutylamino substituent. This predicts charge-transfer behavior relevant to optoelectronic applications .
  • Molecular Dynamics (MD) : Simulates solvent interactions during synthesis. suggests AI-driven tools like COMSOL Multiphysics can optimize reaction pathways and predict byproducts .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if available) to resolve ambiguities. For instance, used ¹³C NMR to distinguish between thiazole and triazine carbons .
  • Isotopic Labeling : Deuterated analogs can clarify overlapping proton signals in crowded aromatic regions .

Q. How do substituents (e.g., fluoro, dibutylamino) influence the compound’s stability and solubility?

  • Fluoro Substituent : Enhances thermal stability and lipophilicity. shows fluoro-triazines in pesticides exhibit resistance to hydrolysis .
  • Dibutylamino Group : Increases solubility in polar aprotic solvents (e.g., DMF) due to its electron-donating nature. However, steric bulk may reduce crystallinity, necessitating solvent screening during purification .

Q. What experimental designs mitigate low yields in azo coupling steps?

  • pH Control : Maintain acidic conditions (pH 2–4) during diazotization to stabilize the diazonium salt. achieved 70% yields for azo derivatives using HCl .
  • Catalyst Screening : Transition metals (e.g., Cu(I)) or enzymes (e.g., laccases) can accelerate coupling. reports thiazole synthesis with competitive yields using optimized catalysts .

Methodological Tables

Synthetic Step Key Conditions Yield Range Reference
Azo CouplingHCl, 0–5°C, ethanol64–76%
Triazine FunctionalizationDibutylamine, DMF, 80°C70–74%
CrystallizationEthanol/water (4:1), slow cooling65–76%
Characterization Diagnostic Peaks/Shifts Reference
IR (C≡N)~2240 cm⁻¹
¹H NMR (Dibutylamino)δ 1.2–3.4 ppm (m, 8H)
MS (M⁺)m/z 647.2 (calculated for C₃₃H₃₈F N₁₁OS)

Key Challenges and Future Directions

  • Stereochemical Control : The compound’s azo and triazine groups may exhibit cis/trans isomerism, requiring chiral HPLC or circular dichroism for resolution.
  • Scale-Up : Batch vs. flow chemistry approaches could reduce purification bottlenecks ( highlights AI-driven process automation) .

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